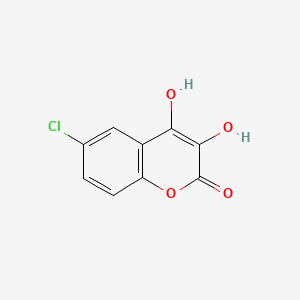
6-Chloro-3,4-dihydroxy-2H-1-benzopyran-2-one
Cat. No. B563436
Key on ui cas rn:
103620-90-2
M. Wt: 212.585
InChI Key: SJNXVIWLNZXABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04845121
Procedure details


Catalytic hydrogenation. A solution of ethyl 5-chloro-β-oxo-α,2-bis(phenylmethoxy)benzenepropanoate (0.88 g, 0.002 mol) in 20 ml of EtOAc was hydrogenated over 0.18 g of 10% Pd/C at room temperature and 35 psi for 2 h. After filtration, the solvent was removed under reduced pressure affording a light yellow oil. The oil was treated as previously described, affording 0.293 g (69%) of 6-chloro-3,4-dihydroxy-2H-1-benzopyran-2-one as white solid.
Name
ethyl 5-chloro-β-oxo-α,2-bis(phenylmethoxy)benzenepropanoate
Quantity
0.88 g
Type
reactant
Reaction Step One



Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:24]CC2C=CC=CC=2)=[C:6]([C:8](=[O:23])[CH:9]([O:15]CC2C=CC=CC=2)[C:10]([O:12]CC)=O)[CH:7]=1>CCOC(C)=O.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:24][C:10](=[O:12])[C:9]([OH:15])=[C:8]([OH:23])[C:6]=2[CH:7]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording a light yellow oil
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The oil was treated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(C(=C(C(O2)=O)O)O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.293 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
